3-Methyl-N-(phenylcarbamoyl)-D-valine
Description
BenchChem offers high-quality 3-Methyl-N-(phenylcarbamoyl)-D-valine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-N-(phenylcarbamoyl)-D-valine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
827612-23-7 |
|---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(2R)-3,3-dimethyl-2-(phenylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)10(11(16)17)15-12(18)14-9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,16,17)(H2,14,15,18)/t10-/m0/s1 |
InChI Key |
ISCLPPSUXSPKQD-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)NC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-N-(phenylcarbamoyl)-D-valine: A Chiral Building Block for Advanced Drug Development
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-N-(phenylcarbamoyl)-D-valine, a specialized amino acid derivative with significant potential in medicinal chemistry and pharmaceutical development. The incorporation of a D-amino acid scaffold offers inherent resistance to enzymatic degradation, a critical attribute for enhancing the in vivo stability and bioavailability of peptide-based therapeutics. The N-phenylcarbamoyl modification further modulates the molecule's physicochemical properties, influencing its solubility, lipophilicity, and potential for specific molecular interactions. This document details the molecular characteristics, plausible synthetic routes, potential biological activities, and applications of this compound, serving as a foundational resource for its utilization in the design of next-generation therapeutics.
Introduction: The Strategic Advantage of D-Amino Acid Derivatives in Drug Discovery
In the realm of peptide-based drug discovery, the use of non-canonical amino acids is a key strategy to overcome the inherent limitations of their naturally occurring L-isomers, primarily their rapid degradation by proteases. D-amino acids, the enantiomeric counterparts of the proteinogenic L-amino acids, offer a significant advantage in this regard. Their incorporation into peptide chains can dramatically increase proteolytic stability, leading to longer plasma half-lives and improved pharmacokinetic profiles.[1]
The modification of the amino group of a D-amino acid, such as in 3-Methyl-N-(phenylcarbamoyl)-D-valine, provides an additional layer of chemical diversity and functional control. The N-phenylcarbamoyl group, a urea derivative, can influence the molecule's hydrogen bonding capacity, conformational rigidity, and overall electronic properties. This can lead to enhanced binding affinity for therapeutic targets and improved membrane permeability. Furthermore, urea derivatives are known to possess a wide range of biological activities, including potential anticancer properties.[2] This guide focuses on the synthesis, properties, and potential applications of 3-Methyl-N-(phenylcarbamoyl)-D-valine as a valuable chiral building block in the development of novel therapeutics.
Molecular Profile of 3-Methyl-N-(phenylcarbamoyl)-D-valine
The fundamental molecular characteristics of 3-Methyl-N-(phenylcarbamoyl)-D-valine are summarized in the table below. While the molecular formula and weight are identical to its L-enantiomer, the stereochemistry at the alpha-carbon is of paramount importance for its biological activity and interactions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₃ | PubChem |
| Molecular Weight | 236.27 g/mol | PubChem |
| IUPAC Name | (2R)-3-methyl-2-[(phenylcarbamoyl)amino]butanoic acid | N/A |
| Synonyms | N-Phenylcarbamoyl-D-valine | N/A |
| CAS Number | Not available | N/A |
| Canonical SMILES | CC(C)NC(=O)NC1=CC=CC=C1 | N/A |
| InChI Key | IIJAEFRNONKHQP-SCSAIBSYSA-N | N/A |
Synthesis and Manufacturing
The synthesis of 3-Methyl-N-(phenylcarbamoyl)-D-valine is a multi-step process that begins with the production or acquisition of the chiral precursor, D-valine.
Synthesis of D-Valine
D-valine is a non-natural amino acid that can be synthesized through various methods, including:
-
Chemical Resolution of DL-Valine: Racemic DL-valine can be prepared from readily available starting materials like isobutyraldehyde.[3] The enantiomers are then separated using a chiral resolving agent, such as a derivative of tartaric acid, to isolate the desired D-valine.[3]
-
Enzymatic Hydrolysis: Biocatalytic methods, such as the stereoselective hydrolysis of DL-5-isopropylhydantoin using a D-hydantoinase and a D-carbamoylase, offer a highly efficient and environmentally friendly route to enantiomerically pure D-valine.[4]
Proposed Synthesis of 3-Methyl-N-(phenylcarbamoyl)-D-valine
The final step in the synthesis involves the N-carbamoylation of D-valine. A common and effective method for this transformation is the reaction of the amino acid with phenyl isocyanate.
Caption: Proposed synthetic workflow for 3-Methyl-N-(phenylcarbamoyl)-D-valine.
Experimental Protocol:
-
Dissolution: Suspend D-valine (1.0 equivalent) in a suitable anhydrous aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Addition of Base (Optional): To facilitate the reaction, a non-nucleophilic base like triethylamine (1.1 equivalents) can be added to the suspension.
-
Addition of Phenyl Isocyanate: Slowly add phenyl isocyanate (1.05 equivalents) to the stirred reaction mixture at room temperature.
-
Reaction: Allow the reaction to proceed at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically worked up by acidification with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-Methyl-N-(phenylcarbamoyl)-D-valine.
Physicochemical and Biological Properties
The physicochemical properties of 3-Methyl-N-(phenylcarbamoyl)-D-valine are influenced by its constituent functional groups. The carboxylic acid group imparts acidic properties and potential for salt formation. The isopropyl side chain of the valine residue contributes to its lipophilicity. The N-phenylcarbamoyl group adds aromatic character and increases the potential for hydrogen bonding and pi-pi stacking interactions.
While specific biological activity data for 3-Methyl-N-(phenylcarbamoyl)-D-valine is not extensively documented, related compounds offer insights into its potential. Urea derivatives have been investigated for a range of therapeutic applications, including as anticancer agents.[2] The incorporation of the D-valine moiety suggests a primary role as a chiral building block in peptide synthesis to confer protease resistance.
Applications in Research and Drug Development
The primary application of 3-Methyl-N-(phenylcarbamoyl)-D-valine is as a specialized building block in the synthesis of peptidomimetics and other chiral molecules.
-
Peptide Modification: Its use in solid-phase peptide synthesis can introduce a protease-resistant residue with unique conformational properties. This can lead to the development of peptide-based drugs with improved stability and oral bioavailability.[1]
-
Chiral Auxiliaries: The defined stereochemistry of the molecule makes it a candidate for use as a chiral auxiliary in asymmetric synthesis, guiding the stereochemical outcome of a reaction to produce a desired enantiomer of a target molecule.
-
Fragment-Based Drug Discovery: As a small molecule with defined structural features, it can be used in fragment-based screening to identify new binding motifs for therapeutic targets.
Caption: Role in a drug discovery workflow.
Analytical Characterization
The identity and purity of 3-Methyl-N-(phenylcarbamoyl)-D-valine would be confirmed using a suite of standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the isopropyl protons, the alpha-proton of the valine backbone, the aromatic protons of the phenyl group, and the amide protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acid and urea, the aromatic carbons, and the aliphatic carbons of the valine residue. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (m/z = 237.12 for [M+H]⁺).[5] |
| Infrared (IR) Spectroscopy | Characteristic absorptions for N-H stretching (amides), C=O stretching (carboxylic acid and urea), and aromatic C-H and C=C bonds. |
| Chiral HPLC | To confirm the enantiomeric purity, a chiral stationary phase would be used to separate the D- and L-enantiomers. |
Conclusion
3-Methyl-N-(phenylcarbamoyl)-D-valine represents a valuable and specialized chemical entity for advanced drug discovery and development. Its unique combination of a protease-resistant D-amino acid core and a functionality-modifying N-phenylcarbamoyl group provides a versatile platform for the design of novel peptides and small molecule therapeutics with enhanced stability and potentially novel biological activities. This guide provides a foundational understanding of its molecular properties, synthesis, and potential applications, intended to facilitate its use by researchers and scientists in the pharmaceutical industry.
References
- UNNATURAL D-AMINO ACIDS AS BUILDING BLOCKS OF NEW PEPTIDOMIMETICS. (URL not available)
- Experimental Procedures - The Royal Society of Chemistry. (URL not available)
- 3-methyl-2-[(phenylcarbamoyl)amino]butanoic acid (C12H16N2O3) - PubChemLite. (URL not available)
- Rational Design, Synthesis and Cytotoxic Activity of N-(Phenylcarbamoyl)
- (R)-3-Methyl-2-phenylbutanoic acid | C11H14O2 | CID 7290444 - PubChem. (URL not available)
- Butanoic acid, 3-methyl- - the NIST WebBook. (URL not available)
- Butanoic acid, 3-methyl-, phenylmethyl ester - the NIST WebBook. (URL not available)
- Biological activity comparison between D- and L-amino acid analogs - Benchchem. (URL not available)
- Mass spectrum of reaction product, 3-methyl butanoic acid with its molecular ion peak at 102 m/z.
- A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ - The Royal Society of Chemistry. (URL not available)
- New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems - Frontiers. (URL not available)
- Application Notes and Protocols for the Synthesis of Fmoc-N-Methyl-D-valine and its Application in Solid-Phase Peptide - Benchchem. (URL not available)
- Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates -.:. Michael Pittelkow .:. (URL not available)
- Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC. (URL not available)
- WO2008004044A1 - Process for the preparation of (r)-(-)-3-(carbamoylmethyl)
- PROCESS FOR THE PREPARATION OF (R)-(-)-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID AND OF PREGABALIN AND SYNTHESIS INTERMEDIATES - - Googleapis.com. (URL not available)
- Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. (URL not available)
- 3-Methylbutanoic acid | CAS 503-74-2 - Selleck Chemicals. (URL not available)
- CN101391948B - Method for preparing 3-methyl-2-butenoic acid - Google P
- New method for preparation of D-valine - ResearchG
- Application and microbial preparation of D-valine - PubMed. (URL not available)
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. (URL not available)
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A Methodological Framework for Determining the Organic Solvent Solubility of Novel Valine Derivatives: A Case Study on 3-Methyl-N-(phenylcarbamoyl)-D-valine
For Immediate Release
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2][3] For novel chemical entities, such as 3-Methyl-N-(phenylcarbamoyl)-D-valine, a derivative of the amino acid D-valine, solubility data is often unavailable. This guide presents a comprehensive methodological framework for determining the solubility of such compounds in various organic solvents. It serves as a practical whitepaper for researchers in drug discovery and development, providing the theoretical basis for solubility, a systematic approach to solvent selection, and a detailed, field-proven experimental protocol based on the isothermal shake-flask method. By explaining the causality behind experimental choices and integrating authoritative standards, this document equips scientists with the necessary tools to generate reliable and reproducible solubility profiles, a crucial step in the pre-formulation and development pipeline.[4]
Introduction: The Critical Role of Solubility and a Profile of the Target Compound
The journey of a new chemical entity (NCE) from laboratory synthesis to a viable drug product is fraught with challenges, with poor aqueous and organic solvent solubility being a primary hurdle.[1] Solubility fundamentally influences key pharmacokinetic parameters, including dissolution rate, absorption, and ultimately, bioavailability.[3] An API must be in a dissolved state to be absorbed and exert its pharmacological effect.[1][2] Therefore, the early and accurate characterization of a compound's solubility profile is not merely a routine task but a cornerstone of successful formulation development.[4]
1.1. Molecular Profile: 3-Methyl-N-(phenylcarbamoyl)-D-valine
The subject of this guide, 3-Methyl-N-(phenylcarbamoyl)-D-valine, is a structurally specific derivative of D-valine. An analysis of its structure provides insight into its potential solubility behavior.
-
Core Structure: D-valine, a branched-chain amino acid.[5]
-
Key Substitutions:
-
A 3-methyl group on the valine side chain, increasing its steric bulk and lipophilicity.
-
An N-(phenylcarbamoyl) group attached to the amino acid's nitrogen. This group introduces a phenyl ring (lipophilic) and a carbamoyl (urea-like) linkage, which contains hydrogen bond donors and acceptors.
-
Based on this structure, the molecule possesses both hydrophobic regions (the isopropyl and phenyl groups) and polar functionalities capable of hydrogen bonding (the carboxylic acid and the N-H and C=O groups of the carbamoyl moiety). This amphiphilic nature suggests a complex solubility profile, with potential solubility in a range of polar and non-polar organic solvents.
Foundational Principles of Solubility
The adage "like dissolves like" serves as a fundamental guiding principle in solubility science.[6] This concept is rooted in the nature of intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Key intermolecular forces governing solubility include:
-
Van der Waals Forces: Weak, transient attractions prevalent in non-polar molecules.
-
Dipole-Dipole Interactions: Electrostatic attractions between polar molecules.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen).[6]
The interplay of these forces dictates whether a solute will readily dissolve in a particular solvent.
Caption: Dissolution Process Energy Diagram.
Systematic Solvent Selection for Solubility Screening
A rational approach to solvent selection is crucial for efficiently mapping the solubility profile of a new compound. Solvents should be chosen from different classes to probe the compound's behavior in response to varying polarity, proticity, and hydrogen bonding capability.
Table 1: Proposed Organic Solvents for Solubility Screening
| Solvent Class | Example Solvent | Rationale for Selection |
| Polar Protic | Methanol | Capable of hydrogen bonding; effective at solvating polar functional groups like the carboxylic acid and amide linkages. |
| Ethanol | Similar to methanol but slightly less polar; provides data on the effect of alkyl chain length on solvation. | |
| Polar Aprotic | Acetone | Possesses a strong dipole moment but lacks hydrogen bond donating ability; tests the importance of H-bond donation. |
| Acetonitrile | A common solvent in chromatography; its solubility data is highly relevant for purification and analysis. | |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent with strong dissolving power, often used for compounds with poor solubility.[7] | |
| Non-Polar | Hexane | Represents aliphatic hydrocarbons; probes the solubility driven by the compound's non-polar moieties. |
| Toluene | An aromatic hydrocarbon; assesses the potential for π-π stacking interactions with the compound's phenyl ring. | |
| Intermediate | Ethyl Acetate | A moderately polar solvent with ester functionality, widely used in synthesis and extraction. |
Experimental Protocol: The Isothermal Shake-Flask Method
The isothermal shake-flask method is a globally recognized and robust technique for determining the solubility of a substance.[8][9] It is suitable for compounds with solubilities above 10⁻² g/L.[9] The protocol described below is a self-validating system designed for accuracy and reproducibility.
4.1. Materials and Equipment
-
Analytical balance (± 0.1 mg precision)
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
4.2. Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of 3-Methyl-N-(phenylcarbamoyl)-D-valine to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible to ensure saturation.
-
Causality: Using an excess of the solid ensures that the solvent becomes fully saturated, reaching a state of thermodynamic equilibrium.[3]
-
-
Equilibration:
-
Seal the vials securely and place them in a constant temperature shaker set to a standard temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time to reach equilibrium.
-
Causality: Agitation facilitates the dissolution process, while a prolonged equilibration time ensures that the concentration of the dissolved solute is stable and represents the true solubility at that temperature.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the test temperature for at least 24 hours to allow the excess solid to settle.
-
For finely dispersed solids, centrifuge the vials at a sufficient speed and duration to achieve clear separation of the solid and liquid phases.
-
Causality: This step is critical to prevent undissolved solid particles from being carried over during sampling, which would lead to an overestimation of solubility.
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.
-
Causality: Filtration removes any remaining microscopic particulate matter.
-
Dilute the filtered sample with a suitable mobile phase (for HPLC analysis) to a concentration within the calibrated range of the analytical method. Record the dilution factor accurately.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as HPLC.
-
Determine the concentration of the compound in the diluted sample by comparing its response to a standard calibration curve.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S (mg/mL) = C_diluted × DF Where:
-
C_diluted = Concentration of the diluted sample (mg/mL) from the calibration curve.
-
DF = Dilution Factor.
-
-
Caption: Isothermal Shake-Flask Experimental Workflow.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise table to allow for easy comparison across different solvents.
Table 2: Template for Reporting Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L)* | Qualitative Description |
| Methanol | 25 | TBD | TBD | TBD |
| Ethanol | 25 | TBD | TBD | TBD |
| Acetone | 25 | TBD | TBD | TBD |
| Acetonitrile | 25 | TBD | TBD | TBD |
| DMSO | 25 | TBD | TBD | TBD |
| Hexane | 25 | TBD | TBD | TBD |
| Toluene | 25 | TBD | TBD | TBD |
| Ethyl Acetate | 25 | TBD | TBD | TBD |
*Calculated based on the molecular weight of 3-Methyl-N-(phenylcarbamoyl)-D-valine. TBD = To Be Determined experimentally.
Interpretation: The resulting solubility profile provides invaluable information for drug development. High solubility in a particular solvent may indicate its suitability for use in reaction chemistry, purification (e.g., crystallization), or as a component of a liquid formulation. Conversely, low solubility can signal potential challenges that may require solubility enhancement techniques.
Conclusion
References
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Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2011, 1-7. [Link]
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Ionescu, C., & Radu, D. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 385-391. [Link]
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Ziani Nouara. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]
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Slideshare. (n.d.). Solubility and its Importance.pptx. [Link]
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BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
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OECD. (1981). Partition Coefficient (n-octanol/water), Shake Flask Method. OECD Test Guideline No. 107. [Link]
-
University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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Reddit. (2022). Determination of maximum solubility? r/OrganicChemistry. [Link]
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OECD. (2006). Partition Coefficient (1-octanol/water): Slow-Stirring Method. OECD Guideline for the Testing of Chemicals No. 123. [Link]
-
Thompson Rivers University. (2023). Solubility of Organic Compounds. [Link]
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Avdeef, A., Tsinman, K., & Tsinman, O. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 151-163. [Link]
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Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. [Link]
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Phytosafe. (n.d.). OECD 105 - Water solubility. [Link]
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PubChem. (n.d.). Valine, N-[(phenylamino)carbonyl]-. National Center for Biotechnology Information. [Link]
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precisionFDA. (n.d.). 3-METHYL-D-VALINE. [Link]
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DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]
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National Institute of Standards and Technology. (n.d.). Valine. NIST Chemistry WebBook. [Link]
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PubChem. (n.d.). N-Methyl-D-valine. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). DL-valine. National Center for Biotechnology Information. [Link]
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suppliers of high-purity 3-Methyl-N-(phenylcarbamoyl)-D-valine
Executive Summary
This technical guide addresses the sourcing, synthesis, and validation of 3-Methyl-N-(phenylcarbamoyl)-D-valine , a specialized chiral resolving agent and pharmaceutical intermediate.[1]
Critical Nomenclature Note: In commercial and technical literature, this compound is most accurately identified as N-(Phenylcarbamoyl)-D-tert-leucine (or N-phenylurea-D-tert-leucine).[1] The descriptor "3-methyl-valine" is a structural synonym for tert-leucine, derived from the methylation of the valine side chain (isopropyl → tert-butyl).[1]
Due to the niche status of the N-phenylcarbamoyl derivative as an off-the-shelf catalog item, this guide recommends a hybrid sourcing strategy : procuring high-purity D-tert-leucine (the chiral scaffold) from validated Tier-1 suppliers and performing a controlled in-house derivatization or contracting a custom synthesis partner. This approach ensures maximum enantiomeric excess (% ee) and traceability.[1]
Chemical Identity & Technical Specifications
Before sourcing, the exact chemical identity must be established to avoid purchasing the wrong isomer (e.g., L-form or N-Cbz analogs).[1]
| Attribute | Specification |
| Common Name | N-(Phenylcarbamoyl)-D-tert-leucine |
| Systematic Name | (R)-2-(3-phenylureido)-3,3-dimethylbutanoic acid |
| CAS Number (Precursor) | 26782-71-8 (D-tert-Leucine) |
| Molecular Formula | C₁₃H₁₈N₂O₃ |
| Molecular Weight | 250.30 g/mol |
| Chiral Center | D-configuration (R-absolute configuration) |
| Critical Quality Attribute | Enantiomeric Purity ≥ 99.5% ee (Essential for chiral resolution applications) |
| Solubility Profile | Soluble in Ethanol, Methanol, DMSO; sparingly soluble in water.[1][2] |
Strategic Sourcing Landscape
The supply chain for this specific derivative is fragmented. Direct procurement of the N-phenylcarbamoyl form often carries risks of batch-to-batch variability or degradation during storage.
Validated Supplier Tiers
Tier 1: Precursor Suppliers (D-tert-Leucine) Recommended for In-House Synthesis Strategy. These vendors offer high-enantiopurity D-tert-leucine (>99% ee), the critical starting material.[1]
-
Sigma-Aldrich (Merck): High reliability, comprehensive CoA (Certificate of Analysis).[1]
-
TCI Chemicals: Excellent availability of chiral amino acids; typically stocks D-tert-leucine.[1]
-
Enamine / Otava: Good for bulk scale-up if kilogram quantities are required.
Tier 2: Custom Synthesis Partners Recommended for Outsourced Production of the Derivative. If internal synthesis is not feasible, these partners can synthesize the N-phenylcarbamoyl derivative upon request.
-
WuXi AppTec: High-throughput custom synthesis with rigorous QC.
-
ChemPartner: Strong track record in peptide/amino acid derivative chemistry.[1]
-
Bachem: The gold standard for amino acid derivatives, though costs are higher.
Supply Chain Decision Matrix
Figure 1: Decision matrix for sourcing. The precursor strategy is often superior for ensuring chiral purity.
Technical Protocol: Synthesis & Validation
Context: The N-phenylcarbamoyl moiety acts as a rigid "handle" that enhances the crystallinity of the amino acid, making it an excellent chiral resolving agent (Pirkle concept).[1] The urea linkage forms strong hydrogen bond networks critical for chiral recognition.
Synthesis Protocol (Self-Validating System)
If sourcing the precursor D-tert-leucine, follow this protocol to generate the target molecule. This method is self-validating because the product precipitates as a crystalline solid, naturally purging impurities.
-
Reagents:
-
Workflow:
-
Dissolution: Dissolve D-tert-leucine in 1M NaOH at 0°C. The high pH ensures the amine is nucleophilic.
-
Addition: Dropwise addition of Phenyl Isocyanate. Mechanism: The amine attacks the isocyanate carbon, forming the urea linkage.
-
Reaction: Stir at 0°C → RT for 4 hours. Monitor by TLC (disappearance of free amine).[1]
-
Work-up: Acidify with 1M HCl to pH 2-3. The product, 3-Methyl-N-(phenylcarbamoyl)-D-valine , will precipitate as a white solid.[1]
-
Purification: Recrystallize from Ethanol/Water. Validation Point: The melting point should be sharp (approx. 180-185°C, verify with specific CoA).
-
Quality Assurance & Validation Methods
Trustworthiness relies on verifying the Enantiomeric Excess (ee) .[1] A standard HPLC or NMR is insufficient; chiral discrimination is required.[1]
Method A: Chiral HPLC (Gold Standard) [1][3]
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).[1]
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]
-
Detection: UV at 254 nm (Phenyl group absorption).[1]
-
Acceptance Criteria: No peak corresponding to the L-isomer (L-tert-leucine derivative).[1]
Method B: 1H-NMR Validation
-
Solvent: DMSO-d6.
-
Key Signals:
Mechanistic Visualization
The following diagram illustrates the synthesis pathway and the critical purification step that ensures the removal of the L-isomer impurity (if present in the starting material).
Figure 2: Synthetic pathway.[1][4] The urea formation is quantitative, and crystallization acts as the primary purification gate.
References
-
Bommarius, A. S., & Riebel, B. (2004).[1] Biocatalysis: Fundamentals and Applications. Wiley-VCH.[1] (Discusses synthesis and use of tert-leucine derivatives). [1]
-
Pirkle, W. H., & Pochapsky, T. C. (1989).[1] Considerations of chiral recognition relevant to the liquid chromatographic separation of enantiomers. Chemical Reviews, 89(2), 347-362.[1] (Foundational text on urea-based chiral selectors).
-
Sigma-Aldrich. (2023).[1] D-tert-Leucine Product Specification. (Standard reference for precursor purity). [1]
-
TCI Chemicals. (2023).[1] Chiral Building Blocks: tert-Leucine Derivatives.
Sources
- 1. N-tert-Butylcarbamoyl-L-tert-leucine-d9 | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Comparative Technical Guide: D-Valine vs. D-tert-Leucine Chiral Selectors
Content Type: Technical Whitepaper Subject: Chiral Stationary Phase (CSP) Selection & Mechanistic Analysis Audience: Senior Chromatographers, Process Chemists, and Drug Development Scientists
Executive Summary: The Steric Imperative
In the development of chiral separations, particularly for Pirkle-type (brush-type) stationary phases , the choice between D-Valine (D-Val) and D-tert-Leucine (D-Tle) is rarely a matter of preference—it is a calculation of steric necessity versus economic efficiency.
While both amino acids serve as excellent chiral selectors when derivatized (typically as N-3,5-dinitrobenzoyl derivatives), they represent distinct tiers of resolving power:
-
D-Valine acts as the "Workhorse Selector." It offers moderate steric bulk (isopropyl group) and high conformational flexibility, making it cost-effective for general screening of racemates with distinct spatial differences.
-
D-tert-Leucine acts as the "Steric Hammer." Its tert-butyl side chain acts as a rigid, spherical steric barrier. It is the selector of choice when the chiral center of the analyte is shielded or when the discrimination factor (
) on Valine phases is insufficient ( ).
This guide dissects the mechanistic differences, provides a decision framework for their application, and details the protocols for their use in high-stakes enantioseparations.
Mechanistic Foundations: The "Three-Point" Interaction
To understand the divergence in performance, one must first ground the analysis in the Dalgliesh Three-Point Interaction Model , which governs Pirkle-type separations.
For a successful separation, the Selector (CSP) and Analyte must engage in at least three simultaneous interactions. In DNB-amino acid phases, these are typically:
-
-
Interaction: Between the electron-deficient dinitrobenzoyl (DNB) group of the selector and an electron-rich aromatic group on the analyte. -
Hydrogen Bonding: Between the amide dipoles of the selector and the analyte.
-
Steric Repulsion: The critical discriminator provided by the amino acid side chain.
Structural Divergence: Isopropyl vs. tert-Butyl
The fundamental difference lies in the side chain thermodynamics and geometry.
| Feature | D-Valine (Isopropyl) | D-tert-Leucine (tert-Butyl) | Impact on Separation |
| Structure | Rigidity | ||
| Geometry | Planar/Y-shaped | Spherical/Tetrahedral | Blocking Power |
| Rotational Freedom | Entropy | ||
| Steric Wall | "Soft" Wall (can rotate away) | "Hard" Wall (Fixed barrier) | Selectivity ( |
The "Picket Fence" Effect: D-tert-Leucine creates a "picket fence" effect. Because the tert-butyl group is bulky and rotationally restricted, it forces the analyte into a very specific conformation to achieve binding. If the "wrong" enantiomer attempts to bind, the steric clash is catastrophic, preventing the formation of the transient diastereomeric complex. D-Valine, having a rotatable isopropyl group, can occasionally "move aside" to accommodate the wrong enantiomer, resulting in lower selectivity.
Visualization of the Steric Clash
The following diagram illustrates the interaction mechanism and the steric advantage of D-Tle.
Caption: Comparative interaction model. Note the "Strong Clash" generated by the rigid D-tert-Leucine side chain against the mismatched enantiomer, driving higher separation factors.
Chromatographic Performance & Selection Strategy
When developing a method, the choice between Val and Tle is dictated by the Resolution Equation (
Comparative Performance Metrics
| Parameter | D-Valine CSP | D-tert-Leucine CSP |
| Typical | 1.05 – 1.20 | 1.15 – 1.50+ |
| Analyte Scope | Broad (Amino acids, amines, alcohols) | Specialized (Bulky atropisomers, proximal chiral centers) |
| Kinetics | Fast mass transfer | Slightly slower (due to steric bulk) |
| Loadability | High | Moderate (Steric crowding reduces site availability) |
| Cost | Low | High (approx. 3-5x precursor cost) |
The "Alpha-Threshold" Decision Matrix
Use the following logic to select the appropriate column:
-
Screen 1: Start with D-Valine (or D-Phenylglycine).
-
Result: If
, proceed to optimization. -
Result: If
(co-elution) or partial separation, analyze the analyte structure.
-
-
Structural Check: Does the analyte have a bulky group (e.g., naphthyl, t-butyl, halide) immediately adjacent to the chiral center?
-
Yes: Switch to D-tert-Leucine . The Tle "pocket" will leverage that bulk for discrimination.
-
No: Switch to a Ligand Exchange mechanism or a polysaccharide phase.
-
Experimental Protocol: Self-Validating Method Development
This protocol outlines a robust workflow for separating a target racemate (e.g., an N-protected amino acid or chiral sulfoxide) using these selectors.
Objective: Achieve Baseline Resolution (
Phase 1: Column Equilibration & System Suitability
-
Mobile Phase A: n-Hexane (highly pure, dry).
-
Mobile Phase B: Ethanol or Isopropanol (IPA).
-
Flow Rate: 1.0 mL/min (for 4.6mm ID columns).
-
Step 1: Flush column with 90:10 (Hex:IPA) for 20 column volumes.
-
Step 2: Inject a non-retained marker (1,3,5-tri-tert-butylbenzene) to determine dead time (
) and ensure plate count ( ).
Phase 2: The "Polarity Scan" (Screening)
Do not guess the modifier percentage. Perform a polarity scan to find the retention window (
-
Run 1: 80:20 (Hex:IPA).
-
Observation: If
, analyte is eluting too fast. Reduce IPA.
-
-
Run 2: 95:5 (Hex:IPA).
-
Observation: If
, analyte is stuck. Increase IPA.
-
-
Optimization: Once
is optimized, calculate .-
If using D-Val and
, STOP . Switch to D-tert-Leucine.
-
Phase 3: The "Acid/Base" Switch (Self-Validation)
Pirkle phases are sensitive to analyte ionization.
-
For Acidic Analytes: Add 0.1% Acetic Acid or TFA to the mobile phase. This suppresses ionization, ensuring the analyte is in the neutral form required for H-bonding.
-
For Basic Analytes: Add 0.1% Diethylamine or Triethylamine.
-
Validation Check: If peak tailing persists after modifier addition, the interaction is likely non-specific silanol binding, not chiral recognition.
Workflow Diagram: Method Development Logic
Caption: Decision tree for selecting between Valine and tert-Leucine phases based on initial selectivity (
Economic and Synthetic Considerations
Cost-Benefit Analysis
In a drug development campaign, the cost of the stationary phase is negligible compared to the time lost in method development.
-
D-Valine CSPs: Inexpensive. Precursors are commodity chemicals.
-
D-tert-Leucine CSPs: Significantly more expensive. D-Tle is an unnatural amino acid often produced via enzymatic reductive amination of trimethylpyruvate [1]. The synthesis of the CSP requires high-purity precursors to prevent "leaching" of the L-isomer, which would ruin the column's enantiomeric purity.
When to Pay the Premium?
Use D-tert-Leucine when:
-
Trace Analysis: You need to detect 0.1% of the distomer (undesired enantiomer) and D-Valine only gives a resolution of 1.2. You need the extra baseline space (Resolution > 2.0) for robust quantitation.
-
Preparative Scale: The higher
of Tle allows for higher loading capacity per injection, offsetting the initial column cost through improved throughput.
References
-
Bommarius, A. S., et al. (1995).[1] Synthesis and use of enantiomerically pure tert-leucine. Tetrahedron: Asymmetry, 6(11), 2851-2888. Link
-
Pirkle, W. H., & Welch, C. J. (1992). Chromatographic separation of the enantiomers of acylated amines on chiral stationary phases. Journal of Chromatography A, 607(1), 127-133. Link
-
Hyun, M. H. (2006). Preparation and application of a novel Pirkle-type chiral stationary phase in liquid chromatography. Journal of Separation Science, 29(6), 750-758. Link
-
Sigma-Aldrich/Merck. (2024). Chiral Stationary Phases for HPLC: Technical Guide.Link
-
Daicel Chiral Technologies. (2023). Instruction Manual for Crownpak and Pirkle Type Columns.Link
Sources
Methodological & Application
Enantioseparation of Amines using 3-Methyl-N-(phenylcarbamoyl)-D-valine
Technical Application Note: AN-CSA-042
Methodology: Nuclear Magnetic Resonance (NMR) Chiral Solvating Agent (CSA) Target Analytes: Primary and Secondary Chiral Amines
Executive Summary
This application note details the protocol for using 3-Methyl-N-(phenylcarbamoyl)-D-valine (also known as N-phenylcarbamoyl-D-tert-leucine) as a high-performance Chiral Solvating Agent (CSA) for the enantiomeric discrimination of amines. Unlike traditional HPLC methods which require time-consuming column equilibration and solvent optimization, this NMR-based approach offers a rapid (<15 min), non-destructive, and self-validating method for determining enantiomeric excess (
The "3-Methyl" modification (converting the isopropyl group of valine to a tert-butyl group) significantly enhances steric bulk, improving chiral recognition capabilities compared to standard valine derivatives.
Scientific Principle: The Three-Point Interaction Model
The efficacy of 3-Methyl-N-(phenylcarbamoyl)-D-valine relies on the formation of a transient diastereomeric complex with the target amine in solution. The discrimination mechanism is governed by three primary interactions:
-
Ionic Anchoring: The carboxylic acid moiety of the CSA protonates the amine, forming a robust ammonium-carboxylate ion pair.
-
Hydrogen Bonding: The urea linkage (phenylcarbamoyl group) acts as a directional hydrogen bond donor/acceptor, rigidifying the complex.
-
Steric Discrimination: The bulky tert-butyl group (3-methyl-valine side chain) creates a "steric wall," energetically favoring one diastereomeric complex over the other.
This results in non-equivalent chemical environments for the enantiomers, manifesting as distinct chemical shifts (
Mechanism Visualization
Figure 1: Formation of transient diastereomeric complexes driven by ionic and hydrogen bonding forces, differentiated by steric hindrance.
Materials & Reagents
| Component | Specification | Purpose |
| CSA Reagent | 3-Methyl-N-(phenylcarbamoyl)-D-valine | Chiral Selector (>99% ee required) |
| Solvent A | Deuterochloroform ( | Primary solvent (promotes ion pairing) |
| Solvent B | Benzene- | Alternative (promotes |
| NMR Tube | 5mm High-Precision | Sample containment |
| Analyte | Target Amine (Free base) | Sample (approx. 5-10 mg) |
Note on Solvent Choice: Non-polar aprotic solvents like
Experimental Protocol
Step 1: Sample Preparation
-
Weighing: Weigh 20
mol of the target amine into a clean vial. -
Stoichiometry: Weigh an equimolar amount (20
mol) of 3-Methyl-N-(phenylcarbamoyl)-D-valine.-
Optimization: If peak splitting is poor, increase the CSA:Amine ratio to 2:1.
-
-
Dissolution: Add 0.6 mL of
to the mixture. -
Mixing: Vortex or sonicate for 30 seconds until a clear solution is obtained.
-
Note: If the salt precipitates, try adding a small amount (10-20
L) of to solubilize, though this may reduce splitting magnitude.
-
Step 2: NMR Acquisition
-
Transfer: Transfer the solution to a 5mm NMR tube.
-
Lock & Shim: Lock onto the solvent signal and perform a rigorous shim. Good shimming is vital to resolve closely spaced enantiomeric peaks.
-
Parameters:
-
Pulse Sequence: Standard
H (zg30) -
Scans (NS): 16 or 32 (sufficient for >5 mg sample)
-
Relaxation Delay (D1):
2.0 seconds (ensure quantitative integration) -
Temperature: 298 K (25°C).
-
Optimization: If peaks overlap, lower the temperature to 273 K (0°C) or 253 K (-20°C) to slow the exchange rate and sharpen signals.
-
Step 3: Data Analysis
-
Phasing: Ensure perfect phasing of the spectrum.
-
Identification: Locate the signals corresponding to protons near the chiral center of the amine (e.g.,
-methine or -methyl protons). These typically show the largest non-equivalence ( ). -
Integration: Integrate the split signals corresponding to the (
) and ( ) enantiomers. -
Calculation:
Workflow Diagram
Figure 2: Operational workflow for enantioseparation using the CSA method.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Peak Splitting | Fast exchange or weak binding | Cool sample to 0°C or -20°C. Switch solvent to |
| Broad Signals | Poor shimming or intermediate exchange | Improve shimming. Lower temperature. |
| Precipitation | Insoluble ion pair | Add trace |
| Complex Spectrum | Overlap with CSA signals | Focus on amine regions clear of CSA (usually high field alkyl or low field aromatic). |
References
-
Pirkle, W. H., & Pochapsky, T. C. (1989). "Considerations of Chiral Recognition Relevant to the Liquid Chromatographic Separation of Enantiomers." Chemical Reviews, 89(2), 347–362. Link
- Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.
-
Parker, D. (1991). "NMR Determination of Enantiomeric Purity." Chemical Reviews, 91(7), 1441–1457. Link
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link
Application Note & Protocol: Covalent Immobilization of 3-Methyl-N-(phenylcarbamoyl)-D-valine on Silica for Chiral Stationary Phase Synthesis
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, in-depth guide for the covalent immobilization of the chiral selector, 3-Methyl-N-(phenylcarbamoyl)-D-valine, onto a silica support. This process yields a Pirkle-type chiral stationary phase (CSP) widely utilized in high-performance liquid chromatography (HPLC) for the enantioselective separation of various racemic compounds. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify critical experimental choices, and provide a self-validating protocol that ensures reproducibility and high performance. This guide is intended for researchers, chemists, and drug development professionals engaged in the fields of analytical chemistry, materials science, and pharmaceutical analysis.
Introduction: The Principle of Chiral Recognition
The enantiomers of a chiral molecule often exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is of paramount importance in the pharmaceutical industry. Chiral chromatography, particularly HPLC, stands as a cornerstone technique for this purpose. The efficacy of this technique hinges on the chiral stationary phase (CSP), a solid support medium that has been functionalized with a chiral selector molecule.
The fundamental mechanism of separation on a Pirkle-type CSP, such as the one described herein, is based on the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte. These complexes exhibit different association constants, leading to differential retention times and, thus, separation. The 3-Methyl-N-(phenylcarbamoyl)-D-valine selector, for instance, offers multiple interaction sites that contribute to chiral recognition:
-
π-π stacking interactions: Occur between the electron-rich phenyl group of the selector and aromatic moieties on the analyte.
-
Hydrogen bonding: The carbamoyl (urea) linkage provides potent hydrogen bond donor and acceptor sites.
-
Dipole-dipole interactions: The polar carbamoyl group can engage in dipole-dipole interactions.
-
Steric hindrance: The bulky isopropyl group of the valine residue creates a specific steric environment that favors the binding of one enantiomer over the other.
Covalently bonding the chiral selector to the silica support, as detailed in this protocol, offers significant advantages over simple physical coating, including enhanced stability against harsh mobile phases, reduced column bleeding, and a longer operational lifetime.
Experimental Workflow Overview
The immobilization process is a multi-step synthetic sequence that transforms raw silica gel into a high-performance chiral stationary phase. Each step is critical for the final performance of the CSP.
Figure 1: Overall workflow for the immobilization of the chiral selector onto the silica support.
Materials and Reagents
| Reagent | Grade | Supplier (Example) | Purpose |
| Porous Spherical Silica Gel (5 µm, 100 Å) | HPLC Grade | Sigma-Aldrich | Solid support |
| Hydrochloric Acid (HCl), 37% | ACS Reagent | Fisher Scientific | Silica activation (removal of metal impurities) |
| Toluene | Anhydrous | Sigma-Aldrich | Reaction solvent for silanization |
| (3-Aminopropyl)triethoxysilane (APTES) | ≥98% | Sigma-Aldrich | Silanizing agent (linker) |
| 3-Methyl-N-(phenylcarbamoyl)-D-valine | ≥98% | Commercially Sourced | Chiral selector |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich | Activating agent for carboxylic acid |
| N-Hydroxysuccinimide (NHS) | 98% | Acros Organics | Co-activating agent to form stable ester |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | Reaction solvent for coupling |
| Hexamethyldisilazane (HMDS) | ≥98% | Sigma-Aldrich | End-capping agent |
| Methanol, HPLC Grade | HPLC Grade | Fisher Scientific | Washing solvent |
| Deionized Water (18.2 MΩ·cm) | Type I Ultrapure | - | Rinsing |
Detailed Protocols
Part 1: Silica Support Activation
-
Rationale: Raw silica gel often contains trace metal impurities that can create undesirable active sites, leading to peak tailing and altered selectivity. Acid washing effectively removes these impurities and generates a high density of surface silanol groups (Si-OH), which are the primary reaction sites for functionalization.
-
Protocol:
-
Suspend 10 g of porous silica gel in 100 mL of 6 M hydrochloric acid.
-
Stir the slurry at room temperature for 4 hours.
-
Filter the silica using a Büchner funnel and wash extensively with deionized water until the filtrate is neutral (pH 7).
-
Dry the activated silica in a vacuum oven at 150 °C for 12 hours. This dehydration step is crucial as water can interfere with the subsequent silanization reaction. Store the dried silica in a desiccator.
-
Part 2: Surface Silanization with APTES
-
Rationale: To covalently attach the chiral selector, a linker or "spacer" molecule must first be grafted onto the silica surface. (3-Aminopropyl)triethoxysilane (APTES) is an ideal choice as it reacts with the surface silanol groups via its ethoxy functionalities, presenting a terminal aminopropyl group for subsequent coupling reactions. Anhydrous conditions are paramount to prevent self-polymerization of APTES in solution.
Figure 2: Reaction scheme for the silanization of silica with APTES.
-
Protocol:
-
Transfer the 10 g of dried, activated silica to a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Add 100 mL of anhydrous toluene to the flask and stir to create a slurry.
-
Slowly add 10 mL of APTES to the slurry under a nitrogen atmosphere.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 8 hours with continuous stirring.
-
Allow the mixture to cool to room temperature.
-
Filter the functionalized silica and wash sequentially with toluene (3 x 50 mL), methanol (3 x 50 mL), and finally dichloromethane (2 x 50 mL).
-
Dry the aminopropyl-functionalized silica in a vacuum oven at 80 °C for 6 hours.
-
Part 3: Covalent Coupling of the Chiral Selector
-
Rationale: This step involves forming a stable amide bond between the carboxylic acid group of the 3-Methyl-N-(phenylcarbamoyl)-D-valine and the primary amine on the functionalized silica surface. Direct reaction is inefficient. Therefore, a carbodiimide coupling strategy is employed. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable. The addition of NHS traps this intermediate to form a more stable NHS-ester, which then reacts cleanly and efficiently with the surface amine groups to form the desired amide linkage.
-
Protocol:
-
In a separate flask, dissolve 5.0 g of 3-Methyl-N-(phenylcarbamoyl)-D-valine and 2.5 g of NHS in 100 mL of anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add 4.5 g of DCC to the solution and stir at 0 °C for 2 hours, then at room temperature for an additional 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate. The filtrate now contains the activated NHS-ester of the chiral selector.
-
In a new reaction flask, suspend the 10 g of dried aminopropyl-silica in 100 mL of anhydrous DCM.
-
Add the filtered solution containing the activated chiral selector to the silica slurry.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.
-
Filter the final product and wash thoroughly with DCM (3 x 50 mL), methanol (3 x 50 mL), and deionized water (2 x 50 mL).
-
Part 4: End-capping
-
Rationale: After the coupling reaction, unreacted silanol groups and some aminopropyl groups may remain on the silica surface. These free silanols can cause undesirable hydrophilic interactions, leading to peak tailing for certain analytes. End-capping is a critical step where these residual active sites are passivated using a small, reactive silylating agent like hexamethyldisilazane (HMDS). This renders the surface more hydrophobic and inert.
-
Protocol:
-
Dry the CSP from the previous step in a vacuum oven at 60 °C for 4 hours.
-
Suspend the dried CSP in 100 mL of anhydrous toluene.
-
Add 10 mL of HMDS.
-
Reflux the mixture for 4 hours under a nitrogen atmosphere.
-
Cool, filter, and wash the end-capped CSP with toluene (2 x 50 mL) and methanol (3 x 50 mL).
-
Dry the final CSP under vacuum at 60 °C overnight. The material is now ready for slurry packing into an HPLC column.
-
Characterization and Validation
To ensure the success of the synthesis, characterization at key stages is recommended. This aligns with the principle of a self-validating protocol.
| Characterization Technique | Stage of Analysis | Expected Outcome / Observation |
| Elemental Analysis (C, H, N) | After Part 2 and Part 4 | A significant increase in %N after APTES functionalization. A further increase in %C and %N after chiral selector coupling. |
| FT-IR Spectroscopy | After Part 2 and Part 4 | Appearance of C-H stretching peaks (~2900 cm⁻¹) after APTES. Appearance of amide I (~1640 cm⁻¹) and amide II (~1550 cm⁻¹) bands after coupling. |
| Thermogravimetric Analysis (TGA) | Final Product | A distinct weight loss step corresponding to the decomposition of the bonded organic phase, allowing for quantification of surface coverage. |
| Chromatographic Test | Final Product (Packed Column) | Successful separation of a standard racemic mixture (e.g., 1-phenyl-1-propanol) with a high separation factor (α > 1.2). |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of a 3-Methyl-N-(phenylcarbamoyl)-D-valine-based chiral stationary phase. By understanding the rationale behind each step—from silica activation and silanization to selector coupling and end-capping—researchers can reliably produce high-performance CSPs. The covalent immobilization ensures a robust and stable phase, suitable for a wide range of enantioselective separation challenges in academic and industrial laboratories. The successful implementation of this protocol will yield a powerful analytical tool for the advancement of pharmaceutical development and quality control.
References
- Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct liquid chromatographic separation of enantiomers.
-
Patel, B. K., & Das, S. (2020). Pirkle-type chiral stationary phases for enantioseparation of racemates by high-performance liquid chromatography. Journal of Separation Science, 43(1), 2-30. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing D-tert-Leucine Derivative Separations
Status: Active Topic: Troubleshooting Peak Tailing & Resolution Loss Target Analyte: D-tert-Leucine (D-Tle) and related bulky amino acid derivatives (e.g., Fmoc-D-Tle-OH, Boc-D-Tle).[1][2]
Core Diagnostic: Isolate the Failure Mode
Before altering chemistry, you must determine if the tailing is physical (system-based) or chemical (interaction-based).[1][2] D-tert-leucine derivatives present a unique challenge: the tert-butyl group creates significant steric bulk, slowing mass transfer, while the amine/carboxyl moieties are prone to secondary silanol interactions.[1]
Diagnostic Workflow Use the following logic tree to categorize your issue.
Figure 1: Decision matrix for isolating peak tailing sources. Tailing of neutral markers confirms hardware voids; tailing of only the analyte confirms chemical incompatibility.[1]
Chemical Troubleshooting: The "Silanol Suppression" Protocol
The Problem:
D-tert-leucine derivatives often contain basic amine functionalities. On standard silica columns, residual silanols (
Q: My mobile phase is acidic (0.1% Formic Acid), but I still see tailing (As > 1.5). Why?
A: Formic acid is a weak acid.[2] It may not suppress silanol ionization fully, nor does it effectively "mask" the silanols.[2] The bulky tert-butyl group also slows down the "on-off" kinetics at the binding site.[1]
The Fix: Switch to Trifluoroacetic Acid (TFA) or High pH. [1]
| Additive / Condition | Mechanism of Action | Recommended For | Warning |
| 0.05 - 0.1% TFA | Ion Pairing: Forms a neutral ion pair with the amine; lowers pH < 2.0 to fully protonate silanols.[1][2] | General purity analysis; stubborn basic amines.[2] | Suppresses MS signal (electrospray).[2][3] |
| High pH (pH 10) | Neutralization: De-protonates the amine ( | Hybrid columns (e.g., Waters BEH, Agilent Poroshell HPH).[1][2] | Destroy standard silica columns immediately. |
| Ammonium Acetate | Chaotropic Effect: High ionic strength (10-20mM) masks silanols.[1][2] | MS-compatible methods. | Less effective for extremely bulky/basic amines.[2] |
Protocol 1: The TFA Challenge
-
Prepare Mobile Phase A: Water + 0.1% TFA.[2]
-
Prepare Mobile Phase B: Acetonitrile + 0.1% TFA.[2]
-
Result: If tailing drops significantly compared to Formic Acid, the issue is Silanol Interaction .[2]
Hardware Optimization: Column Selection
The Problem: Standard C18 columns often lack the surface coverage required to shield D-tert-leucine derivatives from the silica surface.[1]
Q: Which stationary phase architecture minimizes tailing for bulky amino acids?
A: You require a phase that creates a "steric barrier" or uses a charged surface to repel the analyte.[2]
Recommendation Hierarchy:
-
Charged Surface Hybrid (CSH): These particles have a low-level surface charge that repels protonated amines, drastically reducing tailing without requiring high concentrations of TFA.[1][2]
-
Sterically Protected C18: Look for "Bulky" or "Iso-butyl" side chains in the bonding chemistry (e.g., Zorbax StableBond) which protect the silanols from the analyte.[1][2]
-
End-capping: Ensure the column is "Double End-capped."[1][2]
Mechanism of Interaction Diagram
Figure 2: The dual-threat of D-tert-leucine tailing: Ionic attraction (Red) and Steric hindrance (Orange).[1][2] Additives or CSH particles (Green) block the ionic pathway.[1]
Chiral Separation Specifics
The Problem: D-tert-leucine is often analyzed for enantiomeric purity (vs. L-tert-leucine). Chiral Stationary Phases (CSPs) like Amylose or Cellulose derivatives are notoriously sensitive to "memory effects" and peak broadening.[2]
Q: I am seeing tailing on my Chiralpak/Chiralcel column. Can I use the same additives?
A: Proceed with caution. Standard additives like TEA (Triethylamine) or TFA are common in Normal Phase (Heptane/EtOH), but they must be used correctly to avoid damaging the CSP.[1]
Chiral Troubleshooting Guide:
-
The "Memory" Effect: If you previously ran a basic modifier (DEA/TEA) and switched to an acidic one (TFA), the column may retain the base, causing massive tailing.[2]
-
Fix: Wash the column with 100% Ethanol (or manufacturer recommended solvent) for 30 minutes at low flow.[2]
-
-
Solubility Mismatch: D-tert-leucine derivatives are hydrophobic.[1][2] If using a Reverse Phase Chiral mode, ensure the sample is fully soluble in the mobile phase.[2] Precipitation at the column head causes "fronting" or "split peaks" often mistaken for tailing.[2]
-
Temperature: Bulky chiral selectors (amylose tris-3,5-dimethylphenylcarbamate) interact slowly with the bulky tert-butyl group.[1][2]
-
Experiment: Increase column temperature to 35°C or 40°C . This improves mass transfer kinetics and sharpens the peak.[2]
-
Operational FAQs
Q: My peak is tailing, but only for the high-concentration standard. The low standard looks fine.
-
Diagnosis: Column Overload . The high steric bulk of D-tert-leucine saturates the active binding sites faster than linear amino acids.[1][2]
-
Action: Reduce injection volume by 50% or dilute the sample.
Q: I am using a "Sample Diluent" of 100% Acetonitrile, and the peak is distorted.
-
Diagnosis: Strong Solvent Effect .[2] The sample travels faster than the mobile phase initially, smearing the band before it focuses.[1][2]
-
Action: Match the sample diluent to the starting mobile phase (e.g., 90% Water / 10% MeCN).[2]
References
-
Waters Corporation. (2020).[2] How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base.[2] Link
-
Phenomenex. (2025).[2][6][7][8] How to Reduce Peak Tailing in HPLC? Phenomenex Technical Guide.[2] Link
-
Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions.Link[1][2]
-
Agilent Technologies. (2023).[2] Factors Affecting Peak Shape: Column-related factors.[1][2][4][5][6][7] Agilent Technical Note.[2] Link
-
Peter, A., et al. (2002).[1][2] Preparative resolution of the enantiomers of tert-leucine derivatives by simulated moving bed chromatography. Chirality, 14(4), 313-317.[1][2] Link
-
Chromatography Today. (2020). Trouble with chiral separations - Additive memory effects.[1][2]Link
Sources
- 1. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. agilent.com [agilent.com]
- 5. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. chromtech.com [chromtech.com]
- 7. youtube.com [youtube.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
effect of temperature on 3-Methyl-N-(phenylcarbamoyl)-D-valine chiral separation
Topic: 3-Methyl-N-(phenylcarbamoyl)-D-valine[1]
Executive Summary
You are likely analyzing 3-Methyl-N-(phenylcarbamoyl)-D-valine (a urea-derivative of tert-leucine or modified valine) using a Polysaccharide-based (e.g., Amylose/Cellulose carbamates) or Pirkle-type Chiral Stationary Phase (CSP).[1]
Temperature is not merely a variable for column protection; it is a thermodynamic lever that alters the fundamental recognition mechanism.[1] For phenylcarbamoyl-amino acid derivatives, chiral recognition is driven primarily by hydrogen bonding (between the urea linkage and the CSP) and
The Golden Rule: Lowering temperature typically increases resolution (
Troubleshooting Guide & FAQs
Issue 1: "I increased the temperature to 40°C to lower backpressure, but my enantiomers co-eluted."
Diagnosis: Enthalpic destabilization of the chiral selector-analyte complex.[1]
Technical Explanation:
The separation of phenylcarbamoyl derivatives is usually enthalpically driven (
-
Mechanism: The hydrogen bonds stabilizing the "tight" fit of the D-valine derivative into the CSP groove weaken significantly at higher thermal energy.
-
Solution: Decrease column temperature to 15°C - 20°C . This stabilizes the H-bond network, increasing the separation factor (
).
Issue 2: "My separation is good at 10°C, but the peaks are extremely broad and tailing."
Diagnosis: Slow Mass Transfer Kinetics (
-
Viscosity: The mobile phase viscosity increases, reducing the diffusion coefficient (
) of the analyte. -
Adsorption Kinetics: The rate of adsorption/desorption between the analyte and the CSP becomes the rate-limiting step.[1] Solution:
-
Step 1: Maintain the lower temperature (e.g., 15°C) to keep selectivity.
-
Step 2: Reduce the flow rate to allow more time for equilibration (optimizing the van Deemter curve).
-
Step 3: If using Normal Phase (Hexane/IPA), switch to a less viscous modifier like Ethanol or use SFC (Supercritical Fluid Chromatography) where viscosity is negligible even at low T.
Issue 3: "Can the elution order of the enantiomers reverse if I change the temperature?"
Diagnosis: Crossing the Isoenantioselective Temperature (
-
Construct a van't Hoff Plot (see Protocol below) to determine if you are operating near
.[1] Ensure you operate at least 20°C away from this point.[1]
Data Summary: Temperature Impact Table
| Parameter | Effect of Decreasing Temperature ( | Effect of Increasing Temperature ( | Mechanistic Cause |
| Retention Factor ( | Increases ( | Decreases ( | Exothermic adsorption becomes stronger at low T. |
| Selectivity ( | Increases ( | Decreases ( | |
| Resolution ( | Increases ( | Decreases ( | Driven by selectivity gain (despite efficiency loss). |
| Column Efficiency ( | Decreases ( | Increases ( | Mass transfer resistance increases at low T (viscosity). |
| Backpressure | Increases ( | Decreases ( | Mobile phase viscosity changes. |
Experimental Protocol: Constructing a van't Hoff Plot
To scientifically validate the optimal temperature for your specific method, perform this study.
Objective: Determine thermodynamic parameters (
Step-by-Step Workflow:
-
Preparation: Equilibrate column (e.g., Chiralpak AD-H or Whelk-O 1) with Mobile Phase (e.g., Hexane/Ethanol 90:10) at 25°C .
-
Data Collection:
-
Inject 3-Methyl-N-(phenylcarbamoyl)-D-valine sample.[1]
-
Record retention factors (
and ) and selectivity ( ).
-
-
Temperature Sweep:
-
Adjust T to 15°C , equilibrate 30 mins, inject.
-
Adjust T to 35°C , equilibrate 30 mins, inject.
-
Adjust T to 45°C , equilibrate 30 mins, inject.
-
-
Calculation:
-
Plotting:
Visualizing the Mechanism
The following diagram illustrates the decision pathway for optimizing temperature based on the dominant thermodynamic force.
Figure 1: Decision tree for temperature optimization in chiral chromatography. For phenylcarbamoyl derivatives, the "Enthalpy Driven" path (Green) is the standard outcome.
References
-
Kazusaki, M., et al. (2003).[4] "Thermodynamic Properties of Enantioseparation of Two N-Carbobenzyloxy-D,L-Amino Acids on Cellulose Tris(4-methylbenzoate) Chiral Stationary Phase." Chromatography, 24(1).
-
Sigm-Aldrich (Merck). "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers."[1] Technical Guide.
-
Agilent Technologies. (2019).[1][6] "Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns." Application Note.
-
ResearchGate (Dobó, M., et al.). (2023).[1] "Enantioseparation and modeling study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column." Journal of Chromatography A.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromsoc.jp [chromsoc.jp]
- 5. sfera.unife.it [sfera.unife.it]
- 6. agilent.com [agilent.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral Stationary Phases: D-Valine vs. D-Leucine
An In-Depth Comparison for Method Development and Optimization
Executive Summary
In the landscape of chiral chromatography, Pirkle-type or "brush-type" chiral stationary phases (CSPs) remain a cornerstone for the enantiomeric separation of a wide array of racemates.[1][2] Among these, phases derived from amino acids are particularly effective due to their inherent chirality and versatile interaction capabilities. This guide provides a detailed comparative analysis of two closely related yet distinct Pirkle-type CSPs: those based on D-valine and D-leucine. We will explore the fundamental chiral recognition mechanisms, dissect how the subtle structural difference between a valine (isopropyl) and a leucine (isobutyl) side chain influences enantioselectivity, and provide practical, data-driven guidance for researchers in pharmaceutical and chemical analysis to make informed decisions during method development.
Introduction: The Imperative of Chirality and the Role of Pirkle-Type CSPs
The biological activity of chiral molecules, particularly pharmaceuticals, is often confined to a single enantiomer (the eutomer), while the other (the distomer) may be inactive or even responsible for adverse effects.[3] This reality mandates that regulatory bodies and drug developers rigorously control the stereochemical purity of chiral drugs.[3] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and reliable technique for this purpose, allowing for the direct separation of enantiomers.[4][5][6]
Pirkle-type CSPs, first developed by William H. Pirkle, are a class of "brush-type" phases where a small chiral molecule (the selector) is covalently bonded to a solid support, typically silica gel.[1][2] These phases are renowned for their robustness, broad mobile phase compatibility, and a relatively well-understood chiral recognition mechanism, making them invaluable tools for both analytical and preparative-scale separations.[2][7]
The Chiral Selectors: D-Valine and D-Leucine
The CSPs in focus are constructed by covalently bonding a 3,5-dinitrobenzoyl (DNB) derivative of either D-valine or D-leucine to an aminopropyl silica support. The core components responsible for chiral recognition are:
-
The π-Acceptor Group: The 3,5-dinitrobenzoyl moiety is a strong π-electron acceptor, capable of forming π-π stacking interactions with π-electron-rich aromatic rings on an analyte molecule.[3][8]
-
The Amide Linkage: This region provides sites for hydrogen bonding (as both a donor and an acceptor) and dipole-dipole interactions.
-
The Chiral Center: The stereogenic carbon of the D-amino acid, which dictates the spatial orientation of the other interacting groups.
-
The Alkyl Side Chain: The isopropyl group of D-valine or the isobutyl group of D-leucine. This group is a primary driver of steric interactions and is the key structural differentiator between the two CSPs.
The Mechanism of Chiral Recognition
Enantioseparation on these phases is governed by the "three-point interaction model." For a stable diastereomeric complex to form between one enantiomer and the CSP, leading to its retention, multiple simultaneous interactions are required. These include:
-
π-π Interaction: Between the π-acidic DNB group of the CSP and a π-basic aromatic group on the analyte.
-
Hydrogen Bonding/Dipole Stacking: Involving the amide linkage of the CSP and polar functional groups (e.g., hydroxyl, carbonyl, amine) on the analyte.
-
Steric Repulsion: The analyte must fit into the "chiral pocket" created by the selector. The bulky side chain (isopropyl or isobutyl) provides a steric barrier that preferentially repels one enantiomer while allowing the other to engage in the aforementioned interactions.
It is the sum total and geometric arrangement of these interactions that results in one enantiomer forming a more stable, longer-lived complex with the CSP and thus having a longer retention time.
Sources
- 1. New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Other Chiral Phases - Regis Technologies [registech.com]
- 3. eijppr.com [eijppr.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
3-Methyl-N-(phenylcarbamoyl)-D-valine: Proper Disposal & Safety Guide
Executive Summary & Chemical Profile
3-Methyl-N-(phenylcarbamoyl)-D-valine (often structurally synonymous with derivatives of D-tert-leucine used in chiral resolution) belongs to the class of phenylurea amino acids . While the parent amino acid backbone is generally benign, the N-phenylcarbamoyl (urea) moiety introduces specific thermal and environmental hazards that dictate its disposal pathway.
This guide moves beyond generic "organic waste" labeling. It provides a disposal strategy based on the chemical's potential to release isocyanates upon thermal decomposition and its aquatic toxicity profile typical of phenylurea derivatives.
Chemical Identity Table
| Parameter | Detail |
| Chemical Name | 3-Methyl-N-(phenylcarbamoyl)-D-valine |
| Common Synonyms | N-(Phenylcarbamoyl)-D-tert-leucine; Urea-derivatized D-amino acid |
| Molecular Formula | C₁₃H₁₈N₂O₃ |
| Functional Groups | Carboxylic Acid (-COOH), Phenylurea (-NH-CO-NH-Ph) |
| Physical State | White to off-white crystalline solid |
| Primary Hazard | Irritant (Skin/Eye); Aquatic Toxicity (Chronic); Thermal Decomposition (Isocyanates) |
Hazard Assessment: The "Why" Behind the Protocol
To ensure safety, we must understand the causality of the hazards associated with this molecule.
A. Thermal Decomposition Risks
The critical safety concern for phenylcarbamoyl derivatives is their behavior under heat.
-
Mechanism: Upon heating to decomposition (typically >160°C or in uncontrolled fires), the urea linkage can undergo retro-ene or hydrolytic cleavage.
-
Result: This releases Phenyl Isocyanate (a severe lachrymator and sensitizer) and Aniline (toxic, suspected carcinogen).
-
Operational Implication: Never autoclave this waste. Disposal must be via controlled high-temperature incineration equipped with scrubbers.
B. Environmental Fate
Phenylurea compounds are notoriously persistent in aqueous environments.
-
Mechanism: The urea bond is resistant to rapid hydrolysis at neutral pH.
-
Result: If flushed down the drain, it can accumulate in aquatic systems, posing chronic toxicity risks to aquatic invertebrates.
-
Operational Implication: Strict Zero-Discharge policy to municipal sewer systems.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance or Contaminated Solids)
Objective: Isolate the compound to prevent environmental leaching and ensure complete thermal destruction.
-
Segregation:
-
Place the solid waste in a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Scientific Rationale: HDPE is chemically resistant to organic acids and urea derivatives. Glass is acceptable but poses a breakage risk during transport.
-
-
Compatibility Check:
-
Ensure no strong oxidizers (e.g., permanganates, nitrates) are present in the same container.
-
Risk:[1] Oxidizers can react with the amine/urea nitrogen, leading to exothermic runaway.
-
-
Labeling:
-
Apply a hazardous waste label.
-
Mandatory Text: "Non-Regulated Organic Solid - Contains Phenylurea Derivative."
-
Hazard Codes: Irritant, Toxic to Aquatic Life.
-
-
Final Disposal:
-
Route to High-Temperature Incineration .
-
Note: Standard waste streams for "Solid Organics" are usually sufficient, provided the facility incinerates rather than landfills.
-
Protocol B: Liquid Waste (Mother Liquors/HPLC Effluent)
Objective: Manage solvent compatibility and prevent precipitation in waste lines.
-
Solvent Assessment:
-
If dissolved in Methanol/Acetonitrile (common for chiral HPLC): Discard into Non-Halogenated Organic Waste .
-
If dissolved in Dichloromethane (DCM) : Discard into Halogenated Organic Waste .
-
-
pH Check (Crucial):
-
Ensure the waste container pH is neutral to slightly acidic (pH 4-7) .
-
Scientific Rationale: Highly alkaline conditions (pH > 10) can hydrolyze the urea bond, releasing aniline in the waste container, which increases toxicity and odor.
-
-
Container Choice:
-
Use Safety Cans (steel or HDPE) with flame arrestors if the solvent is flammable.
-
-
Labeling:
-
List all solvents plus "Trace 3-Methyl-N-(phenylcarbamoyl)-D-valine (<1%)".
-
Emergency Spill Management
In the event of a benchtop spill, immediate containment is required to prevent dust generation.
-
PPE: Don Nitrile gloves, safety goggles, and a N95/P100 dust mask (to prevent inhalation of urea dust).
-
Containment:
-
Dry Spill: Do not dry sweep. Cover with a damp paper towel to suppress dust, then scoop into a waste jar.
-
Wet Spill: Absorb with vermiculite or chem-pads.
-
-
Decontamination:
-
Wipe the surface with a mild soapy water solution .
-
Avoid: Do not use bleach (Hypochlorite). Bleach can react with the nitrogen in the urea/amine groups to form chloramines (toxic gas).
-
Visual Decision Matrix (Workflow)
The following diagram illustrates the logical flow for determining the correct disposal path based on the physical state of the waste.
Caption: Operational decision tree for segregating phenylurea amino acid waste streams to ensure compliant incineration.
Waste Classification Codes
Proper coding ensures your facilities management team processes the material correctly.
| Region | Classification System | Recommended Code | Description |
| USA | RCRA (EPA) | Not Listed (Default to D001 if flammable solvent present) | Not a P- or U-listed acute toxin. Manage as "Non-Regulated Hazardous Waste". |
| Europe | EWC (European Waste Catalogue) | 16 05 08* | Discarded organic chemicals consisting of or containing hazardous substances. |
| Global | GHS Labeling | Warning | H412 (Harmful to aquatic life with long lasting effects). |
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 676394, Valine, N-[(phenylamino)carbonyl]-.[2] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Handling 3-Methyl-N-(phenylcarbamoyl)-D-valine: From Personal Protection to Disposal
As researchers and scientists at the forefront of drug development, our most critical asset is a safe and controlled laboratory environment. When working with novel or specialized compounds like 3-Methyl-N-(phenylcarbamoyl)-D-valine, for which extensive public safety data may not be available, we must rely on a deep understanding of chemical principles and best practices. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and safety.
Core Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary routes of exposure to a powdered chemical are inhalation, dermal contact, and eye contact. Our PPE strategy is designed to create a robust barrier against each of these pathways. Always don the appropriate PPE before entering the designated handling area.[2]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166. A full-face shield should be worn over goggles when a splash hazard exists.[3][4] | Protects against airborne particles and potential splashes that can cause serious eye irritation or damage.[1] |
| Hand Protection | Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber.[5][6] | Carbamate compounds can potentially be absorbed through the skin.[5] Unlined gloves are crucial as lined gloves can absorb chemicals, trapping them against the skin.[1] Always inspect gloves for tears or degradation before use.[5] |
| Body Protection | A chemical-resistant laboratory coat. For larger quantities or tasks with a high risk of dust generation, chemical-resistant coveralls or an apron over the lab coat is recommended.[1] | Standard cotton lab coats may not provide sufficient protection against chemical splashes or fine powder penetration.[1] Contaminated work clothing should not be allowed out of the workplace.[5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a P3 filter is required if dusts are generated outside of a certified chemical fume hood.[3] | The primary method of controlling inhalation hazards is through engineering controls like a fume hood.[5] Respirators are a critical secondary defense if these controls are unavailable or insufficient to keep exposure below acceptable limits. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow minimizes the risk of accidental exposure and ensures procedural consistency.[1] The following protocol outlines the key stages of handling 3-Methyl-N-(phenylcarbamoyl)-D-valine, from initial preparation to final disposal.
Preparation and Weighing: Controlling the Powder
Handling a powdered substance requires specific techniques to prevent it from becoming airborne.[7]
-
Designate a Workspace: All handling of the solid compound should occur within a certified chemical fume hood or a powder containment hood to mitigate inhalation exposure.[6][7]
-
Surface Preparation: Work over disposable bench covers. If a spill occurs, the cover can be easily folded and disposed of, preventing contamination of the work surface.[7]
-
Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, containers) and a pre-labeled hazardous waste container are inside the hood before you begin.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Weighing the Compound:
Working with the Compound in Solution
Once in solution, the risk of inhalation is reduced, but the risk of splashes remains.
-
Maintain Controls: Continue working in a well-ventilated area or fume hood.[6]
-
Add Acid to Water: When preparing solutions, always add acid to water, never the reverse, to prevent a violent exothermic reaction.[6]
-
Use Appropriate Glassware: Ensure all glassware is free of cracks or defects. For reactions under vacuum, use glassware rated for such applications.[8]
Post-Handling and Decontamination
-
Surface Cleaning: Decontaminate all work surfaces using a wet cleaning method with an appropriate solvent to avoid aerosolizing any residual powder.[7] HEPA vacuuming is also an effective alternative.[7]
-
Equipment Decontamination: Clean all reusable equipment thoroughly. Decontaminate the exterior of vials or containers as dust may cling to them.[7]
-
PPE Removal: Remove PPE carefully to avoid skin contamination.[9] Gloves should be removed last. Never wear potentially contaminated gloves outside of the laboratory area.[4]
-
Personal Hygiene: Wash hands and face thoroughly with soap and water after handling the compound, even if gloves were worn.[3][8]
PPE Selection Workflow
The specific tasks you are performing dictate the necessary level of protection. This diagram outlines the decision-making process for selecting the appropriate PPE.
Caption: PPE selection workflow based on the physical form of the compound and handling task.
Emergency and Disposal Plans
Spill Response
-
Alert Personnel: Immediately alert others in the area.[6]
-
Assess the Spill: Evaluate the size and hazard level of the spill.[6]
-
Cleanup: For small spills, use a chemical spill kit to absorb the material.[6] Sweep up solid material carefully to avoid generating dust and place it in a sealed, labeled container for disposal.[3][10] Do not use water to clean up a large spill of solid material as it may create a slurry that is more difficult to contain.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.[3][9]
-
Skin Contact: Wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[5]
-
Waste Disposal
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Chemical Waste: Collect all waste, including residual compound and contaminated disposable materials, in a compatible, sealed, and clearly labeled hazardous waste container.[1]
-
Contaminated PPE: Dispose of all single-use PPE, such as gloves and bench covers, as hazardous waste in the designated container.[1]
-
Regulatory Compliance: All waste disposal must be carried out in accordance with federal, state, and local regulations.[11][12] Do not mix this waste with other chemical streams unless their compatibility has been confirmed.[1]
By integrating these safety protocols and operational plans into your daily laboratory work, you build a foundation of safety and scientific integrity. This allows you to focus on your research with the assurance that you have taken the necessary steps to protect yourself, your colleagues, and your work.
References
- BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
- BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
- BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzhydrylcarbamate.
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
- Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory.
- AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet for Moc-Val-OH.
- TCI America. (2018, July 6). SAFETY DATA SHEET for N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine.
- AAPPTec, LLC. (n.d.). Safety Data Sheet for Fmoc-D-Phe(3-Me)-OH.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET for Methyl N-Phenylcarbamate.
- Wongvilairattana, K., et al. (n.d.). Development of Personal Protective Clothing for Reducing Exposure to Insecticides in Pesticide Applicators. PMC.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET for N-Boc-D-valine.
- Med.Navy.mil. (2004, November 9). Personal Protective Equipment For Pest Management Personnel.
- LabTAG by GA International. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET for L-Valine.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET for methyl carbamate.
- Klane, J. (2024, January 23). Lab Safety Rules and Guidelines. Lab Manager.
- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET for N-Boc-3-methyl-L-phenylalanine.
- TCI Chemicals. (2025, November 20). SAFETY DATA SHEET for Methyl N-Phenylcarbamate.
Sources
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- 2. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. peptide.com [peptide.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
